molecular formula C19H20O2S B14573746 3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one CAS No. 61659-06-1

3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one

Cat. No.: B14573746
CAS No.: 61659-06-1
M. Wt: 312.4 g/mol
InChI Key: ASUJUCWWCQJRIL-UHFFFAOYSA-N
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Description

3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one is an organic compound characterized by a cyclopentanone core substituted with a benzenesulfinylmethyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzenesulfinylmethyl intermediate: This can be achieved by reacting benzyl chloride with sodium benzenesulfinate under basic conditions.

    Cyclopentanone derivatization: The cyclopentanone core is functionalized by introducing the benzenesulfinylmethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, aluminum chloride (for Friedel-Crafts alkylation).

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one involves interactions with molecular targets such as enzymes and receptors. The benzenesulfinyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-[(Benzenesulfonyl)methyl]-2-benzylcyclopentan-1-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-[(Benzenesulfanyl)methyl]-2-benzylcyclopentan-1-one: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    2-Benzylcyclopentanone: Lacks the benzenesulfinylmethyl group.

Uniqueness

3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the sulfinyl group with the cyclopentanone core and benzyl group creates a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

61659-06-1

Molecular Formula

C19H20O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-(benzenesulfinylmethyl)-2-benzylcyclopentan-1-one

InChI

InChI=1S/C19H20O2S/c20-19-12-11-16(14-22(21)17-9-5-2-6-10-17)18(19)13-15-7-3-1-4-8-15/h1-10,16,18H,11-14H2

InChI Key

ASUJUCWWCQJRIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1CS(=O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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